2-(Methylthio)pyrimidin-4-ol
Overview
Description
2-(Methylthio)pyrimidin-4-ol, also known as 2-methylthiouracil, is an aryl sulfide . It has a molecular formula of C5H6N2OS and a molecular weight of 142.18 g/mol .
Synthesis Analysis
The synthesis of 2-(Methylthio)pyrimidin-4-ol from 2-Thiouracil and Dimethyl carbonate has been reported . A series of 2-methylthio-1,4-dihydropyrimidine derivatives were synthesized in good yields by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine .Molecular Structure Analysis
The IUPAC name of 2-(Methylthio)pyrimidin-4-ol is 2-methylsulfanyl-1H-pyrimidin-6-one . The InChI is InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) and the Canonical SMILES is CSC1=NC=CC(=O)N1 .Scientific Research Applications
Antioxidant Activity
2-(Methylthio)pyrimidin-4-ol derivatives have been studied for their potential as antioxidant agents . Antioxidants are crucial in protecting cells from the damage caused by free radicals. The derivatives of this compound have shown promise in scavenging free radicals and could be used to develop new antioxidant drugs .
Anticancer Properties
The pyrimidine ring is a common feature in many clinically used drugs, including those with anticancer activities. Research into 2-(Methylthio)pyrimidin-4-ol could lead to the development of new anticancer medications, leveraging the pyrimidine scaffold’s ability to interfere with cell division and growth .
Inhibitors of Lipoxygenase
Lipoxygenase is an enzyme that plays a role in the metabolism of fatty acids and is involved in inflammatory responses. Pyrimidine derivatives, including those of 2-(Methylthio)pyrimidin-4-ol, have been investigated as inhibitors of lipoxygenase, which could lead to new treatments for conditions associated with inflammation .
Antiviral Activity
Compounds with a pyrimidine core have been evaluated for their effectiveness against viruses. New derivatives synthesized from 2-(Methylthio)pyrimidin-4-ol could potentially serve as antiviral agents, particularly against HIV, by inhibiting viral replication within host cells .
Development of Herbicides and Fungicides
Pyrimidine derivatives have been found to possess herbicidal and fungicidal properties. The exploration of 2-(Methylthio)pyrimidin-4-ol in agricultural sciences could lead to the creation of more effective and possibly less toxic plant protection chemicals .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a molecule and a target protein. 2-(Methylthio)pyrimidin-4-ol derivatives can be used in computational studies to model interactions with enzymes or receptors, aiding in the design of drugs with specific biological activities .
Safety And Hazards
properties
IUPAC Name |
2-methylsulfanyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHSQVMHSFXUOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206119 | |
Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)pyrimidin-4-ol | |
CAS RN |
5751-20-2 | |
Record name | 2-(Methylthio)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5751-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5751-20-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5751-20-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylthio)-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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